3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide
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Overview
Description
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a methoxypyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide. The chlorophenyl group is introduced through a substitution reaction, and the methoxypyridinyl group is added via a coupling reaction. The final step involves the formation of the propanamide linkage under mild conditions to avoid decomposition of the sensitive oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to ensure precise control over reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide
- 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide
- 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide
Uniqueness
What sets 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorophenyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a more potent bioactive molecule.
Properties
Molecular Formula |
C17H15ClN4O3 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide |
InChI |
InChI=1S/C17H15ClN4O3/c1-24-15-8-6-11(10-19-15)20-14(23)7-9-16-21-17(22-25-16)12-4-2-3-5-13(12)18/h2-6,8,10H,7,9H2,1H3,(H,20,23) |
InChI Key |
SYVIQOGTZBCKED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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